molecular formula C9H8ClNO4 B1604561 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid CAS No. 80074-26-6

5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

Cat. No. B1604561
CAS RN: 80074-26-6
M. Wt: 229.62 g/mol
InChI Key: VUVUIZLPXVSCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid” is a chemical compound with the linear formula C9H8ClNO4 . It’s a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid” can be represented by the SMILES string O=C(CCl)NC1=CC=C(O)C(C(O)=O)=C1 . The InChI representation is 1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4H2,(H,11,13)(H,14,15) .


Physical And Chemical Properties Analysis

The molecular formula of “5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid” is C9H8ClNO4 . It has an average mass of 229.617 Da and a monoisotopic mass of 229.014191 Da .

Scientific Research Applications

  • Scientific Field: Green Chemistry

    • Application Summary : The compound has been used in the green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions .
    • Methods of Application : The process involves the rapid N-chloroacetylation of anilines and amines in a phosphate buffer within 20 minutes . Primary and secondary amino derivatives were efficiently condensed with various acid chlorides .
    • Results or Outcomes : The modification of the electrophilic nature of the substituents on the acid chloride did not affect the product formation, and the required amides are formed in high yields . The major advantage of this process is the ease of product isolation .
  • Scientific Field: Biochemistry

    • Application Summary : The compound has been used in the synthesis of tripeptides with the chloroacetyl group modification at the N-terminus .
    • Methods of Application : Tripeptides consisting of various amino acid residues with the chloroacetyl group modification at the N-terminus were synthesized .
    • Results or Outcomes : The study investigated the effect of amino acid residues in the tripeptide on the reactivity of BSH and the chloroacetyl group .
  • Scientific Field: Organic Synthesis

    • Application Summary : The compound could potentially be used in the synthesis of various organic compounds due to its chloroacetyl group .
    • Methods of Application : The chloroacetyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of a wide range of organic compounds .
    • Results or Outcomes : The specific outcomes would depend on the reaction conditions and the nucleophile used .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound could potentially be used in the synthesis of new pharmaceuticals .
    • Methods of Application : The compound could be used as a building block in the synthesis of new drugs, with the chloroacetyl group potentially acting as a prodrug moiety .
    • Results or Outcomes : The specific outcomes would depend on the drug being synthesized and the biological activity of the final product .
  • Scientific Field: Chemical Synthesis

    • Application Summary : The compound could be used as a precursor for the synthesis of various other chemicals .
    • Methods of Application : The chloroacetyl group in the compound can act as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of a wide range of organic compounds .
    • Results or Outcomes : The specific outcomes would depend on the reaction conditions and the nucleophile used .
  • Scientific Field: Pharmaceutical Research

    • Application Summary : The compound could potentially be used in the synthesis of new pharmaceuticals .
    • Methods of Application : The compound could be used as a building block in the synthesis of new drugs, with the chloroacetyl group potentially acting as a prodrug moiety .
    • Results or Outcomes : The specific outcomes would depend on the drug being synthesized and the biological activity of the final product .

Safety And Hazards

Sigma-Aldrich provides “5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid” to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . The flash point is not applicable .

properties

IUPAC Name

5-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVUIZLPXVSCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280641
Record name 5-(2-Chloroacetamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

CAS RN

80074-26-6
Record name NSC17829
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Chloroacetamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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